molecular formula C5H3F2NO2 B2689355 5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde CAS No. 2309467-27-2

5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde

Cat. No.: B2689355
CAS No.: 2309467-27-2
M. Wt: 147.081
InChI Key: VDAAOSLZZXVIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde is a chemical compound that features a difluoromethyl group attached to an oxazole ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group onto the oxazole ring. One common method involves the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the oxazole ring. This process often requires the presence of a catalyst and specific reaction conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the oxazole ring can interact with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    5-(Difluoromethyl)-1,3-thiazole-4-carbaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other fluorinated analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(difluoromethyl)-1,3-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2/c6-5(7)4-3(1-9)8-2-10-4/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAAOSLZZXVIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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